Heptadecan-9-yl 4-methylbenzenesulfonate

Descripción general

Descripción

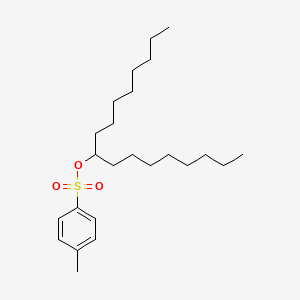

Heptadecan-9-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C24H42O3S. It is a white to yellow solid at room temperature and is known for its applications in various chemical processes. The compound is characterized by its long alkyl chain and a sulfonate group attached to a benzene ring, making it a versatile molecule in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Heptadecan-9-yl 4-methylbenzenesulfonate can be synthesized through the esterification of heptadecan-9-ol with 4-methylbenzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification reactions but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired purity levels. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

Heptadecan-9-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted products can be formed.

Hydrolysis: The primary products are heptadecan-9-ol and 4-methylbenzenesulfonic acid.

Aplicaciones Científicas De Investigación

Heptadecan-9-yl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of lipid interactions due to its long alkyl chain.

Industry: Utilized in the production of surfactants and emulsifiers.

Mecanismo De Acción

The mechanism of action of heptadecan-9-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The sulfonate group can participate in ionic interactions, while the long alkyl chain can embed into lipid bilayers, affecting membrane properties. These interactions can influence the solubility and permeability of molecules, making it useful in drug delivery and other applications .

Comparación Con Compuestos Similares

Similar Compounds

- Heptadecan-9-yl benzenesulfonate

- Heptadecan-9-yl 4-chlorobenzenesulfonate

- Heptadecan-9-yl 4-nitrobenzenesulfonate

Uniqueness

Heptadecan-9-yl 4-methylbenzenesulfonate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in physical properties and chemical behavior, making it a valuable compound in specific applications .

Actividad Biológica

Heptadecan-9-yl 4-methylbenzenesulfonate is a compound that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from heptadecan-9-ol and 4-methylbenzenesulfonic acid. Its structure can be represented as follows:

This compound is characterized by a long hydrophobic aliphatic chain (heptadecane) and a sulfonate group, which may influence its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. For instance, studies have shown that long-chain fatty alcohols can disrupt microbial membranes, leading to cell lysis. The specific activity of this compound against various bacterial strains remains to be fully elucidated but warrants investigation due to the structural similarities with known antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of compounds in this class is notable. Similar long-chain fatty acids have demonstrated significant free radical scavenging abilities. While specific data on this compound is limited, the presence of the sulfonate group may enhance its electron-donating ability, contributing to antioxidant effects.

The biological activity of this compound may be mediated through several mechanisms:

- Membrane Interaction : The hydrophobic tail allows for integration into lipid bilayers, potentially altering membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Scavenging : The sulfonate group may facilitate interactions with ROS, mitigating oxidative stress in cells.

- Enzyme Modulation : Similar compounds have been shown to influence enzyme activity, particularly those involved in lipid metabolism.

Study on Lipid-Based Delivery Systems

A study focused on lipid nanoparticles for mRNA delivery highlighted the importance of lipid composition in therapeutic efficacy. The findings suggested that modifications to lipid structures could enhance delivery efficiency and reduce toxicity in vivo . Although not directly related to this compound, these insights can inform future research on its potential as a delivery vehicle for genetic material or other therapeutic agents.

Antioxidant Activity Assessment

In vitro studies assessing the antioxidant properties of similar compounds indicated significant activity in scavenging free radicals. For example, compounds exhibiting IC50 values in the low micromolar range were noted for their effectiveness . Further research could quantify the antioxidant capacity of this compound using standardized assays such as DPPH or ABTS radical scavenging tests.

Data Summary Table

| Activity Type | Related Compounds | IC50 Values | Mechanism |

|---|---|---|---|

| Antimicrobial | Long-chain fatty acids | TBD | Membrane disruption |

| Antioxidant | Similar sulfonates | TBD | Free radical scavenging |

Propiedades

IUPAC Name |

heptadecan-9-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZFVFUKQALPIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)OS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705053 | |

| Record name | Heptadecan-9-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949898-99-1 | |

| Record name | Heptadecan-9-yl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.